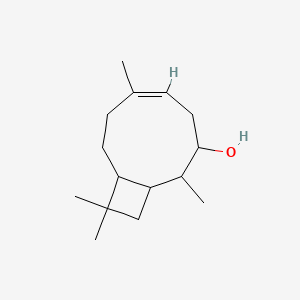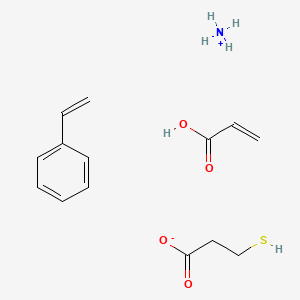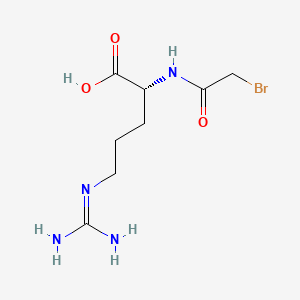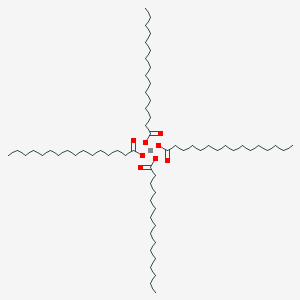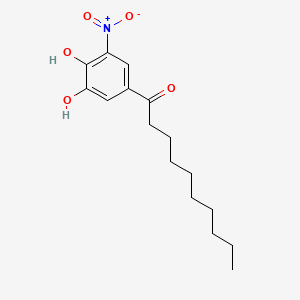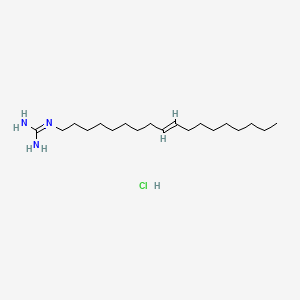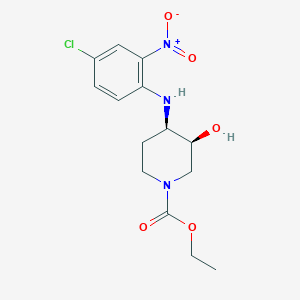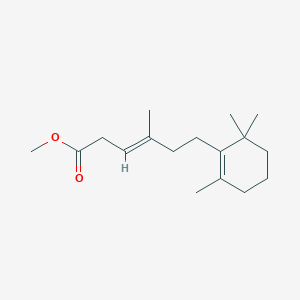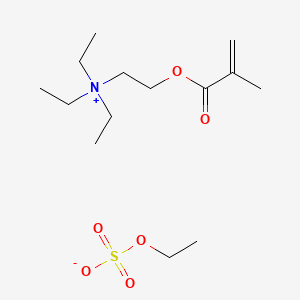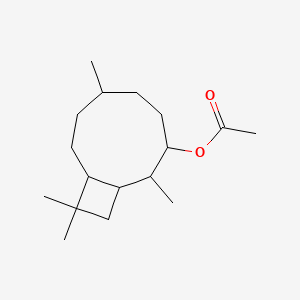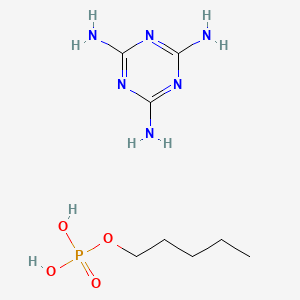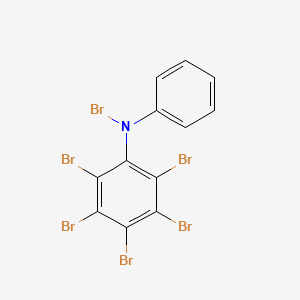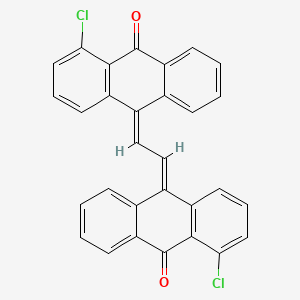
10,10'-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” is a complex organic compound that belongs to the class of anthracene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” typically involves the condensation of 1-chloroanthracene-9(10H)-one with ethanediylidene. The reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a fluorescent probe due to its photophysical properties.
Medicine
Industry
In the industrial sector, the compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of “10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” involves its interaction with specific molecular targets. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar structural features.
1-Chloroanthracene-9(10H)-one: A precursor in the synthesis of the compound.
9,10-Dichloroanthracene: Another derivative with similar chemical properties.
Uniqueness
“10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
85153-40-8 |
|---|---|
分子式 |
C30H16Cl2O2 |
分子量 |
479.3 g/mol |
IUPAC名 |
(10E)-1-chloro-10-[(2E)-2-(4-chloro-10-oxoanthracen-9-ylidene)ethylidene]anthracen-9-one |
InChI |
InChI=1S/C30H16Cl2O2/c31-25-13-5-11-21-19(17-7-1-3-9-23(17)29(33)27(21)25)15-16-20-18-8-2-4-10-24(18)30(34)28-22(20)12-6-14-26(28)32/h1-16H/b19-15+,20-16+ |
InChIキー |
VIZUBHPKAIOLKP-MXWIWYRXSA-N |
異性体SMILES |
C1=CC=C2C(=O)C3=C(/C(=C/C=C/4\C5=CC=CC=C5C(=O)C6=C4C=CC=C6Cl)/C2=C1)C=CC=C3Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C3C4=C(C(=CC=C4)Cl)C(=O)C5=CC=CC=C53)C6=C(C2=O)C(=CC=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


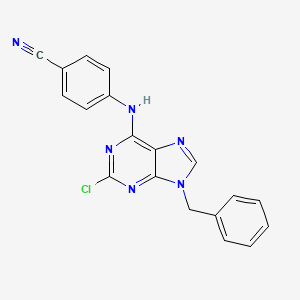
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
